1-[3-(3-Methylbutoxy)phenyl]-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-[3-(3-METHYLBUTOXY)PHENYL]-2-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique combination of functional groups, including a chromeno-pyrrole core, a thiadiazole ring, and various alkyl and aryl substituents. The presence of these diverse functional groups makes this compound an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-METHYLBUTOXY)PHENYL]-2-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The key steps include the formation of the chromeno-pyrrole core, the introduction of the thiadiazole ring, and the attachment of the alkyl and aryl substituents. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches may also be employed to enhance efficiency and reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3-METHYLBUTOXY)PHENYL]-2-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-[3-(3-METHYLBUTOXY)PHENYL]-2-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(3-METHYLBUTOXY)PHENYL]-2-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **1-[3-(3-METHYLBUTOXY)PHENYL]-2-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE shares structural similarities with other heterocyclic compounds, such as indole derivatives and pyrazole derivatives.
Indole Derivatives: Known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties.
Pyrazole Derivatives: Widely studied for their pharmacological activities, including anti-inflammatory and antipsychotic effects.
Uniqueness
The uniqueness of 1-[3-(3-METHYLBUTOXY)PHENYL]-2-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity provides a rich platform for exploring new chemical reactions and biological activities.
Properties
Molecular Formula |
C27H27N3O4S |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
1-[3-(3-methylbutoxy)phenyl]-2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H27N3O4S/c1-15(2)12-13-33-18-9-7-8-17(14-18)22-21-23(31)19-10-5-6-11-20(19)34-24(21)26(32)30(22)27-29-28-25(35-27)16(3)4/h5-11,14-16,22H,12-13H2,1-4H3 |
InChI Key |
TXPNTRITYUCMRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NN=C(S4)C(C)C)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
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